molecular formula C10H10Br2O3 B6298263 2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane CAS No. 1629325-66-1

2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane

Cat. No.: B6298263
CAS No.: 1629325-66-1
M. Wt: 337.99 g/mol
InChI Key: FKKGFGJGWKDODU-UHFFFAOYSA-N
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Description

2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane is a brominated aromatic compound with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane typically involves the bromination of 4-methoxyphenyl derivatives followed by cyclization to form the dioxolane ring. One common method involves the bromination of 4-methoxyphenylacetic acid using bromine in the presence of a catalyst, followed by cyclization with ethylene glycol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield debrominated or partially debrominated products.

    Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in binding to these targets, often through halogen bonding or other non-covalent interactions. This can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dibromo-4-methoxyphenyl)acetic acid
  • (3,5-Dibromo-4-methoxyphenyl)methanol

Uniqueness

2-(3,5-Dibromo-4-methoxyphenyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical properties compared to its analogs. This ring structure can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(3,5-dibromo-4-methoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O3/c1-13-9-7(11)4-6(5-8(9)12)10-14-2-3-15-10/h4-5,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKGFGJGWKDODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C2OCCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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